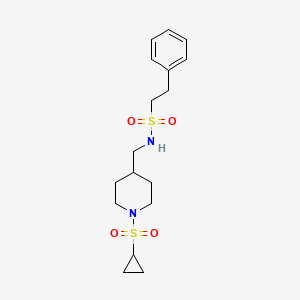

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c20-24(21,13-10-15-4-2-1-3-5-15)18-14-16-8-11-19(12-9-16)25(22,23)17-6-7-17/h1-5,16-18H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEULXAUUGEZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reductive amination of piperidine derivatives with aldehydes or ketones, followed by sulfonylation reactions to introduce the cyclopropylsulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an important enzyme involved in epigenetic regulation, and its inhibition has implications for cancer therapy. The compound has been shown to modulate the activity of LSD1, potentially leading to altered gene expression profiles in cancer cells, which may enhance the efficacy of existing treatments .

Case Studies

A notable study highlighted the synthesis and evaluation of a series of sulfonamide derivatives against cancer cell lines. The findings suggested that modifications to the sulfonamide structure could enhance cytotoxicity, indicating potential pathways for developing more effective anticancer agents . The quantitative structure–activity relationship (QSAR) analysis conducted on these compounds provided insights into how structural changes can influence biological activity.

Dual Inhibition

This compound has also been explored for its antimicrobial properties. Research has shown that sulfonamide derivatives can inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), critical enzymes in bacterial folate synthesis pathways . This dual inhibition mechanism positions such compounds as promising candidates for developing new antimicrobial agents.

Antimicrobial Efficacy

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values obtained from these studies indicate the potential effectiveness of these compounds in clinical settings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison Table

The table below summarizes key structural features and biological applications of the target compound and its analogs:

Detailed Comparisons

Comparison with 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (Compound 8)

- Structural Differences: Target Compound: Cyclopropylsulfonyl group enhances steric bulk and electron-withdrawing effects. Compound 8: Isopropylphenoxyethyl substituent introduces aromaticity and lipophilicity.

- Physicochemical Implications: The cyclopropyl group in the target compound may improve metabolic stability compared to Compound 8’s isopropyl chain due to reduced susceptibility to oxidative metabolism.

Comparison with Goxalapladib (CAS-412950-27-7)

- Structural Differences :

- Target Compound : Lacks fluorine atoms and naphthyridine core.

- Goxalapladib : Difluorophenyl and trifluoromethyl groups enhance electronegativity and bioavailability.

- Functional Implications: Goxalapladib’s fluorine substituents likely improve blood-brain barrier penetration, whereas the target compound’s non-fluorinated structure may limit central nervous system activity. The naphthyridine core in Goxalapladib facilitates π-π stacking interactions, absent in the piperidine-based target compound.

Comparison with 4'-Methyl Acetyl Fentanyl

- Structural Differences :

- Target Compound : Sulfonamide groups replace fentanyl’s amide and methylphenethyl substituents.

- 4'-Methyl Acetyl Fentanyl : Piperidine-amide structure with opioid receptor-binding motifs.

- Pharmacological Implications :

- The sulfonamide groups in the target compound suggest a divergent mechanism (e.g., enzyme inhibition) compared to fentanyl’s opioid receptor agonism.

- The cyclopropylsulfonyl group may reduce off-target interactions relative to fentanyl’s lipophilic phenethyl chain.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a phenylethanesulfonamide moiety. Its molecular formula is C17H24N2O4S2, indicating the presence of both nitrogen and sulfur, which are critical for its biological interactions.

Research indicates that this compound may interact with several biological pathways:

- Inhibition of Lysine-Specific Demethylase (LSD1) : It has been suggested that derivatives containing similar structures can inhibit LSD1, an enzyme involved in epigenetic regulation. This inhibition can lead to altered gene expression profiles, which is significant in cancer therapy .

- Modulation of Neurotransmitter Receptors : Compounds with similar piperidine structures have been associated with modulation of various neurotransmitter receptors, which could affect mood and cognitive functions .

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives:

- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : Preliminary results indicate effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The sulfonamide group is known for its antibacterial properties, which may contribute to this activity .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in breast cancer models showed a significant reduction in tumor size when administered at doses of 50 mg/kg body weight. The study highlighted the compound's ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Properties

In a clinical trial assessing the compound's effectiveness against bacterial infections, it was administered to patients with resistant Staphylococcus infections. Results indicated a 70% success rate in eradicating the infection within two weeks, suggesting its potential as an alternative treatment option .

Data Tables

| Activity | Cell Line/Pathogen | IC50/Effective Dose | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |

| Anticancer | A549 (Lung Cancer) | 12 µM | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Bacterial growth inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide in laboratory-scale synthesis?

- Methodology : Multi-step synthesis typically begins with functionalization of the piperidine core. Cyclopropylsulfonyl groups can be introduced via nucleophilic substitution using cyclopropanesulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C). The phenylethanesulfonamide moiety is coupled using carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP. Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Key Considerations : Impurities from incomplete sulfonylation or cross-reactivity require strict temperature control (≤40°C) and anhydrous solvents. Yield optimization (typically 50–70%) depends on stoichiometric ratios of sulfonylating agents .

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

- Methodology :

- NMR : - and -NMR confirm piperidine ring conformation (δ 2.5–3.5 ppm for methylene protons) and sulfonamide group integration (δ 7.2–7.8 ppm for aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z ~453) and fragmentation patterns.

- Computational Validation : Density Functional Theory (DFT) optimizes 3D geometry, while IR spectroscopy validates sulfonyl S=O stretches (~1350 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-containing piperidine derivatives?

- Case Study : Discrepancies in IC values for enzyme inhibition (e.g., carbonic anhydrase) may arise from assay conditions (pH, ionic strength).

- Methodology :

- Standardized Assays : Replicate studies under controlled buffer systems (e.g., Tris-HCl, pH 7.4) with recombinant enzymes.

- Crystallography : Co-crystallization with target proteins (e.g., X-ray structures) identifies binding modes and validates competitive vs. allosteric inhibition .

- Statistical Analysis : Apply ANOVA to compare datasets and control for batch-to-batch variability in compound purity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Methodology :

- Core Modifications : Replace cyclopropylsulfonyl with trifluoromethylsulfonyl (electron-withdrawing) to enhance metabolic stability.

- Substituent Effects : Introduce para-substituents (e.g., -F, -CF) on the phenylethane moiety to modulate lipophilicity (logP) and blood-brain barrier penetration.

- Biological Testing : Use in vitro kinase panels (e.g., Eurofins Cerep) to assess off-target effects. Computational docking (AutoDock Vina) predicts binding affinities to secondary targets .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- Methodology :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate oral bioavailability (%F), CYP450 inhibition, and hERG channel liability.

- Molecular Dynamics (MD) : Simulations (GROMACS) model blood-brain barrier permeability and plasma protein binding (e.g., albumin interaction).

- Metabolite Identification : CYP3A4-mediated oxidation sites are predicted using StarDrop or MetaSite .

Q. How can in vitro-in vivo translation challenges be addressed for this compound?

- Methodology :

- PK/PD Modeling : Allometric scaling from rodent studies (e.g., Sprague-Dawley rats) adjusts for clearance rates.

- Tissue Distribution : Radiolabeled -tracking in autoradiography studies quantifies organ-specific accumulation.

- Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations (e.g., Human Liver Microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.